molecular formula C13H14N4O B6463356 4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine CAS No. 2640945-57-7

4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine

Cat. No.: B6463356
CAS No.: 2640945-57-7
M. Wt: 242.28 g/mol
InChI Key: SGHJPUSUTAIPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

The primary target of 4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine is Nur77 , a member of the nuclear receptor family of intracellular transcription factors . This compound has been designed and synthesized as a potent Nur77 modulator . Nur77 plays a crucial role in the regulation of several processes, including inflammation, apoptosis, and tumorigenesis .

Mode of Action

The compound interacts with its target, Nur77, by binding to it . This binding activity is excellent, superior to the lead compound and comparable to the reference compound celastrol . The interaction between the compound and Nur77 leads to changes in the cellular processes regulated by Nur77 .

Biochemical Pathways

The compound affects the pathways regulated by Nur77. Specifically, it induces Nur77-mitochondrial targeting and Nur77-dependent apoptosis . This means that the compound triggers the movement of Nur77 to the mitochondria, where it initiates the process of programmed cell death or apoptosis .

Pharmacokinetics

This suggests that it is well-absorbed and distributed in the body, metabolized safely, and excreted without causing harm .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . It has shown good potency against different liver cancer cell lines and other types of cancer cell lines while exhibiting lower toxicity than the positive compound celastrol . This indicates that the compound can effectively kill cancer cells without causing significant harm to normal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine is unique due to its specific combination of pyridine, pyrimidine, and morpholine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(5-pyridin-2-ylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-4-14-12(3-1)11-9-15-13(16-10-11)17-5-7-18-8-6-17/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHJPUSUTAIPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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